molecular formula C11H9FN2 B13923982 3-Amino-5-fluoro-4-phenylpyridine

3-Amino-5-fluoro-4-phenylpyridine

Cat. No.: B13923982
M. Wt: 188.20 g/mol
InChI Key: PAVMETQHPLNHDC-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-phenylpyridine is a fluorinated aminopyridine derivative designed for research and development, particularly in medicinal chemistry and drug discovery. As a multi-functional heterocyclic building block, it integrates both an amino group and a fluorine atom on the pyridine ring, which is further substituted with a phenyl group. This structure makes it a valuable scaffold for creating compound libraries and exploring structure-activity relationships. Aminopyridines are recognized as privileged structures in medicinal chemistry, known for their ability to interact with various enzymes and receptors, leading to a wide spectrum of potential biological activities . The presence of the fluorine atom is a key feature, as fluorination is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . Researchers can utilize this compound in cross-coupling reactions, nucleophilic substitutions, and as a precursor for synthesizing more complex molecular architectures. Its primary application is in the synthesis of potential therapeutic agents, where it may serve as a core structure for kinase inhibitors, enzyme modulators, or other bioactive small molecules. 3-Amino-5-fluoro-4-phenylpyridine is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

5-fluoro-4-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

PAVMETQHPLNHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2N)F

Origin of Product

United States

Preparation Methods

Synthesis via Lithiation and Cross-Coupling of 3-Pivaloylaminopyridines

A notable method involves the lithiation of 3-pivaloylaminopyridines followed by electrophilic iodination to yield 4-iodo-3-pivaloylaminopyridines. These intermediates undergo palladium-catalyzed cross-coupling with phenylboronic acids to install the phenyl group at the 4-position. Subsequent fluorination at the 5-position and deprotection of the amino group afford the target 3-amino-5-fluoro-4-phenylpyridine. This approach was developed as part of a novel strategy to prepare CD ring models of streptonigrin and related compounds, demonstrating good efficiency and selectivity.

Key features:

  • Use of butyl-lithium for directed lithiation.
  • Iodination as an electrophilic step.
  • Suzuki-Miyaura cross-coupling to introduce the phenyl substituent.
  • Fluorination and deprotection steps to finalize the compound.

Photoredox-Mediated Synthesis of 3-Fluoropyridines

A cutting-edge method for synthesizing fluoropyridines, including 3-fluoropyridine derivatives, employs photoredox catalysis. This involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation catalyzed by fac-Ir(ppy)₃. The reaction proceeds via radical intermediates generated by photoredox activation, followed by condensation with ammonium acetate to form the pyridine ring with fluorine substitution at the 3-position.

This one-pot protocol offers high yields and mild reaction conditions, and it is adaptable to various ketone substrates bearing aromatic groups, including phenyl, which is essential for the synthesis of 3-amino-5-fluoro-4-phenylpyridine analogs.

Optimization data from the study:

Entry Catalyst Solvent Additive (equiv) Time (h) Yield (%) of fluoropyridine
1 fac-Ir(ppy)₃ MeCN None 3.5 81
2 fac-Ir(ppy)₃ MeCN PPh₃ (0.25) 3.5 97
7 fac-Ir(ppy)₃ DMF PPh₃ (0.25) 3.5 99

MeCN = acetonitrile, DMF = dimethylformamide, PPh₃ = triphenylphosphine

The subsequent condensation with ammonium acetate at elevated temperatures (120 °C) in DMF yields the fluoropyridine in up to 98% isolated yield.

Cyclization Approaches Using α-Fluoro-α,β-Unsaturated Oximes and Alkynes

Rhodium(III)-catalyzed C-H functionalization has been reported for the one-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes. This method allows direct construction of the pyridine ring with fluorine substitution, providing an alternative route to 3-fluoropyridine derivatives with good yields and regioselectivity.

Although this method is more general for 3-fluoropyridines, it can be adapted for phenyl-substituted derivatives, potentially applicable to 3-amino-5-fluoro-4-phenylpyridine synthesis.

Notes on Amination and Fluorination

Direct amination at the 3-position of fluoropyridines is challenging due to the electronic effects of fluorine. Therefore, synthetic sequences often involve preparing 3-amino-4-phenylpyridine intermediates first, followed by selective fluorination at the 5-position or vice versa.

Electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed for late-stage fluorination, but regioselectivity must be carefully controlled.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
Lithiation/Iodination + Suzuki Coupling Butyl-lithium, I₂, Pd catalyst, phenylboronic acid Low temp lithiation, cross-coupling Moderate to High High regioselectivity, versatile Multi-step, sensitive reagents
Photoredox-Mediated Coupling fac-Ir(ppy)₃, blue LED, ammonium acetate Room temp photoredox, 120 °C condensation Up to 99 One-pot, mild conditions, scalable Requires photoredox setup
Rhodium(III)-Catalyzed C-H Functionalization Rh(III) catalyst, α-fluoro-α,β-unsaturated oximes, alkynes One-step, moderate temp Moderate to High Direct, atom-economical Catalyst cost, substrate scope
Electrophilic Fluorination of Aminopyridines NFSI, Selectfluor Mild to moderate temp Variable Late-stage fluorination Regioselectivity challenges

Mechanistic Insights and Experimental Considerations

  • Photoredox catalysis involves generation of fluorinated radicals from α,α-difluoro-β-iodoketones, which add to silyl enol ethers forming diketone intermediates. Ammonia attacks the diketone carbonyls, followed by dehydration and dehydrofluorination to form the fluoropyridine ring.

  • Lithiation followed by electrophilic halogenation is a classical approach to functionalize pyridine rings selectively. The pivaloyl protecting group on the amino substituent directs lithiation and stabilizes intermediates.

  • Rhodium-catalyzed C-H activation utilizes transition metal catalysis to form pyridine rings directly from unsaturated substrates, offering atom economy but requiring expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

    Substitution: The amino and fluoro groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Amino-5-fluoro-4-phenylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-phenylpyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

  • Positional Isomerism: Unlike the evidence compounds (e.g., Q1–Q14), which have amino groups at position 2 and chlorine at position 2 of the pyridine ring, 3-Amino-5-fluoro-4-phenylpyridine positions its amino and fluorine groups at positions 3 and 5, respectively.
  • Substituent Types: Electron-Withdrawing Groups (EWGs): Fluorine (in the target compound) and nitro groups (e.g., Q2 in ) increase electrophilicity, but fluorine’s smaller size reduces steric hindrance compared to bulkier EWGs like –NO₂ . Electron-Donating Groups (EDGs): Methoxy (–OMe) substituents in Q12 () lower reactivity compared to the target’s fluorine, which is a weaker EWG .

Physical and Spectral Properties

Property 3-Amino-5-fluoro-4-phenylpyridine (Inferred) Q12 () Q2 ()
Molecular Weight ~214.2 g/mol (C₁₁H₉FN₂) 525 g/mol 497 g/mol
Melting Point Not reported 288–292°C 278–282°C
IR Peaks N–H (~3350 cm⁻¹), C–F (~1250 cm⁻¹) N–H (3471, 3358 cm⁻¹), C≡N (2201 cm⁻¹) N–H (3479 cm⁻¹), –NO₂ (1550 cm⁻¹)
¹H NMR (Aromatic Protons) δ ~7.2–8.0 ppm (split by F and NH₂) δ 7.18–7.79 ppm δ 7.19–7.78 ppm

Key Observations :

  • The target compound’s lower molecular weight suggests better solubility in organic solvents compared to Q12 and Q2.
  • Absence of nitrile (–CN) or carbonyl (C=O) groups in the target simplifies its IR spectrum compared to Q12 .

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